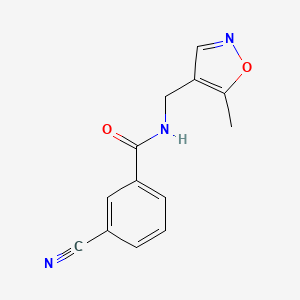

![molecular formula C19H17FN4O2S2 B2485775 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide CAS No. 392295-79-3](/img/structure/B2485775.png)

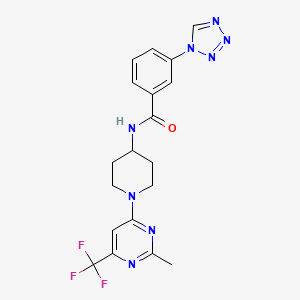

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiadiazole and benzamide derivatives are important in medicinal chemistry due to their wide range of biological activities. The incorporation of sulfanyl, dimethylanilino, and fluorobenzamide groups can significantly influence the chemical and physical properties of these compounds, making them valuable for various applications, including as pharmacological agents.

Synthesis Analysis

The synthesis of thiadiazole and benzamide derivatives often involves multi-step reactions starting from commercially available reagents. A typical approach might include the condensation of amino components with carbon disulfide to form thiadiazole rings, followed by further functionalization to introduce benzamide moieties. Specific synthesis methods vary based on the desired substitution pattern and functional groups.

Molecular Structure Analysis

The molecular structure of thiadiazole and benzamide derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide detailed information on the chemical environment of atoms within the molecule, confirming the presence of key functional groups and the overall molecular architecture.

Chemical Reactions and Properties

Thiadiazole and benzamide compounds undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, depending on the functional groups present. The reactivity is influenced by the electron-withdrawing or donating nature of the substituents, which can be leveraged to synthesize a wide array of derivatives with different properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of specific functional groups, like fluorobenzamide, can enhance the lipophilicity and overall drug-likeness of the molecule, affecting its behavior in biological systems.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the ability to form hydrogen bonds, are crucial for the biological activity of thiadiazole and benzamide derivatives. These properties influence the compound's interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) profiles.

Wissenschaftliche Forschungsanwendungen

Inhibitory Effects on Carbonic Anhydrase Isozymes

A class of sulfonamide derivatives, including compounds similar to N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide, has been studied for their inhibitory effects on carbonic anhydrase isozymes I and II. These enzymes are crucial in catalyzing the conversion of carbon dioxide to bicarbonate ion in almost all living organisms. The studied sulfonamide derivatives showed significant activity against these isozymes, highlighting their potential in research applications related to enzyme inhibition and possibly the treatment of conditions where modulation of carbonic anhydrase activity is beneficial (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antitubercular Agents

Research on 1,3,4-thiadiazole derivatives has identified a new class of compounds with outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds, structurally related to N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide, displayed minimum inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect, coupled with low in vitro toxicity, positions them as promising antitubercular agents. This suggests potential research applications in developing new treatments for tuberculosis, especially in combating drug-resistant strains (Karabanovich et al., 2016).

Mechanism of Thiadiazole Formation

The synthesis and transformation mechanisms of thiadiazole compounds, including those structurally related to N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide, have been explored to understand their formation. This research provides insights into the chemical reactions and conditions favorable for producing thiadiazole derivatives, which could be beneficial in developing novel compounds with potential applications in various fields of science and medicine (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).

Antifungal Activity of Metal Complexes

Studies have shown that metal complexes of aminobenzolamide derivatives, which share structural similarities with N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide, act as effective antifungal agents against Aspergillus and Candida species. These findings suggest the potential use of such compounds in researching new antifungal therapies, particularly for infections resistant to conventional treatments (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Eigenschaften

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-11-6-7-15(12(2)8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUZFIHZVKKCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)